![molecular formula C10H9F3O3 B3376411 2-[2-(Trifluoromethyl)phenoxy]propanoic acid CAS No. 119411-77-7](/img/structure/B3376411.png)
2-[2-(Trifluoromethyl)phenoxy]propanoic acid
Overview
Description
“2-[2-(Trifluoromethyl)phenoxy]propanoic acid” is an organic compound . The IUPAC name for this compound is 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid . It has a molecular weight of 234.17 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been a topic of interest in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O3/c1-6(9(14)15)16-8-5-3-2-4-7(8)10(11,12)13/h2-6H,1H3,(H,14,15) . This indicates that the compound has a carbon backbone with a trifluoromethyl group and a phenoxy group attached .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.17 . It is a powder at room temperature .
Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “2-[2-(Trifluoromethyl)phenoxy]propanoic acid”, is a common feature in many FDA-approved drugs . The trifluoromethyl group can improve drug potency, as demonstrated by a molecule with a -CF3 group that exhibited improved drug potency toward reverse transcriptase enzyme inhibition .
Agrochemical Applications
Trifluoromethylpyridines, which can be derived from “2-[2-(Trifluoromethyl)phenoxy]propanoic acid”, are used extensively in the agrochemical industry . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Antimicrobial Applications
Some 2-formylphenylboronic acids, which can potentially be synthesized from “2-[2-(Trifluoromethyl)phenoxy]propanoic acid”, display antimicrobial activity . This activity was found to correlate with the amount of a cyclic isomer formed in DMSO (dimethylsulfoxide) solution .
Veterinary Applications
Trifluoromethylpyridines are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
Functional Materials
The development of fluorinated organic chemicals, such as “2-[2-(Trifluoromethyl)phenoxy]propanoic acid”, is an increasingly important research topic in the field of functional materials .
Synthesis of Intermediates
“2-[2-(Trifluoromethyl)phenoxy]propanoic acid” can be used in the synthesis of various intermediates . These intermediates can then be used in the synthesis of other complex organic compounds .
Safety and Hazards
Future Directions
The development of fluorinated organic chemicals, such as “2-[2-(Trifluoromethyl)phenoxy]propanoic acid”, is becoming an increasingly important research topic . The unique properties of fluorine-containing compounds have led to advances in the agrochemical, pharmaceutical, and functional materials fields .
Mechanism of Action
Target of Action
This compound belongs to the class of aryloxyphenoxypropionic acids , which are known to interact with various biological targets
Mode of Action
Similar compounds in the aryloxyphenoxypropionic acid class are known to interact with their targets through non-covalent interactions, leading to changes in the target’s function . The trifluoromethyl group in the compound may enhance its binding affinity to its targets due to its strong electronegativity.
Biochemical Pathways
Aryloxyphenoxypropionic acids are known to interfere with lipid metabolism and other cellular processes . The downstream effects of these interactions can include changes in cell function and viability.
Pharmacokinetics
The compound’s molecular weight (23417 g/mol ) suggests that it may be absorbed in the gastrointestinal tract following oral administration. The presence of the trifluoromethyl group may enhance the compound’s lipophilicity, potentially influencing its distribution and metabolism.
Result of Action
Similar compounds in the aryloxyphenoxypropionic acid class can cause changes in cell function and viability . The specific effects of this compound would depend on its targets and the nature of its interactions with these targets.
properties
IUPAC Name |
2-[2-(trifluoromethyl)phenoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6(9(14)15)16-8-5-3-2-4-7(8)10(11,12)13/h2-6H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZVVMCXQYBBIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC=C1C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Trifluoromethyl)phenoxy]propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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